molecular formula C20H21N3O4S2 B11364292 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11364292
M. Wt: 431.5 g/mol
InChI Key: AQAWNZAXRWIVCF-UHFFFAOYSA-N
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Description

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of an azepane ring, a sulfonyl group, a phenyl ring, a thiophene ring, and an oxazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling with Phenyl Ring: The sulfonylated azepane is coupled with a phenyl ring through electrophilic aromatic substitution.

    Formation of the Oxazole Ring: This involves cyclization reactions using appropriate carboxylic acid derivatives and amines.

    Thiophene Ring Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H21N3O4S2/c24-20(17-14-18(27-22-17)19-6-5-13-28-19)21-15-7-9-16(10-8-15)29(25,26)23-11-3-1-2-4-12-23/h5-10,13-14H,1-4,11-12H2,(H,21,24)

InChI Key

AQAWNZAXRWIVCF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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